5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a 1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse pharmacological applications, including antimicrobial and anticancer activities . The triazole moiety may contribute to π-π stacking and hydrogen bonding in crystal structures .
Properties
IUPAC Name |
5-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)14-9-12(18)7-8-13(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDPHRIVFAIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole precursors. One common method involves the cyclization of appropriate hydrazides and nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between azides and alkynes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially enhancing the compound’s reactivity or stability .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. The compound in focus has been studied for its effectiveness against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of such compounds to induce apoptosis in cancer cells. Studies have shown that derivatives of oxadiazoles can inhibit cell proliferation and promote cell cycle arrest in cancerous cells.
-
Case Studies :
- In vitro studies demonstrated that this compound exhibited cytotoxic effects against glioblastoma cell lines, with notable cell apoptosis observed through assays measuring DNA damage .
- Another study highlighted its effectiveness against multiple cancer types including ovarian and lung cancers, showcasing percent growth inhibition rates exceeding 75% in several cases .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Research has indicated that derivatives of oxadiazoles have exhibited antibacterial and antifungal activities. The presence of the difluorophenyl group enhances the lipophilicity of the molecule, potentially improving membrane penetration and efficacy against microbial pathogens.
In Vivo Studies
In vivo studies using models such as Drosophila melanogaster have shown that this compound can significantly lower glucose levels, indicating potential applications in diabetes management. This aligns with findings that suggest oxadiazole derivatives possess anti-diabetic properties due to their ability to modulate glucose metabolism .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in cancer progression and microbial resistance.
Summary of Key Findings
| Application | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against glioblastoma and other cancers; induces apoptosis. |
| Antimicrobial | Broad-spectrum activity against bacterial and fungal strains. |
| Anti-diabetic | Reduces glucose levels in Drosophila models; potential for diabetes treatment. |
| Molecular Docking | Predictive models show strong binding affinities to cancer-related proteins. |
Mechanism of Action
The mechanism of action of 5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Thiazole vs. Oxadiazole Derivatives
Compounds 4 and 5 () replace the 1,2,4-oxadiazole with a thiazole ring. While both heterocycles are aromatic, the thiazole’s sulfur atom increases lipophilicity (logP ~4.2 for oxadiazoles vs. ~4.5 for thiazoles) but reduces metabolic stability compared to oxadiazoles.
Thiadiazole Analogues
Compounds in (e.g., M213-1186) feature a 1,2,4-thiadiazole core. Sulfur’s larger atomic radius increases steric bulk and alters electronic distribution, reducing planarity (dihedral angles ~80° vs. ~4° in oxadiazoles ). This may hinder crystallization but enhance membrane permeability .
Substituent Effects
Halogen Substituents
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (): The nitro group introduces strong electron-withdrawing effects, lowering the pKa of adjacent protons and increasing reactivity in nucleophilic substitutions. The chloro group enhances lipophilicity (logP = 4.24) compared to the difluorophenyl group (estimated logP ~3.8) .
- Fluorophenyl Derivatives : The 2,5-difluorophenyl group in the target compound offers balanced electronic effects (σm = 0.34 for F) and improved metabolic resistance compared to 4-fluorophenyl derivatives in , which exhibit higher planarity (dihedral angle ~80° vs. perpendicular fluorophenyl in the target compound) .
Triazole Modifications
Crystallographic and Conformational Analysis
The target compound’s triazole and difluorophenyl groups likely induce perpendicular orientation in the crystal lattice, similar to compounds 4 and 5 .
Physicochemical and Pharmacokinetic Properties
The target compound’s moderate logP and PSA suggest favorable oral bioavailability compared to more lipophilic thiadiazoles .
Biological Activity
5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure:
The compound is characterized by a triazole ring and an oxadiazole moiety, which are known for their biological activity. The presence of the difluorophenyl group enhances its pharmacological profile.
Molecular Formula: C19H16F2N6O2
Molecular Weight: 430.4 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of the triazole and oxadiazole components through various synthetic pathways. These methods often utilize coupling agents or catalysts to facilitate the formation of the desired structure.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action: The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. Inhibition of HDACs leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Cell Line Studies: In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition in various cancer cell lines, including pancreatic cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and Western blot analysis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented:
- In Vitro Testing: The compound showed significant antibacterial activity against strains such as MRSA and E. coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl groups | Increased potency against HDACs |
| Variations in phenyl substituents | Altered selectivity for different HDAC isoforms |
Studies indicate that modifications to the triazole and oxadiazole rings can enhance selectivity and potency against specific targets .
Case Studies
- Pancreatic Cancer Research : A study focused on the effects of this compound on pancreatic cancer cells demonstrated a marked decrease in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against several pathogens, confirming that structural variations significantly impacted efficacy. The presence of fluorinated groups notably enhanced activity against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the 1,2,3-triazole core. Substituents like 2,5-difluorophenyl are introduced via substituted acetylene or azide precursors .
- Oxadiazole Formation : Reacting a nitrile intermediate with hydroxylamine under reflux (e.g., in ethanol) forms the 1,2,4-oxadiazole ring. Purity is enhanced by recrystallization from DMF or DCM .
- Key Steps : Use calcium hydroxide as a base for coupling reactions (e.g., benzoylation) to avoid side products .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and confirms heterocyclic planar arrangements. For example, crystallography in isostructural analogs (e.g., P̄1 space group) reveals perpendicular fluorophenyl groups .
- NMR Spectroscopy : H and F NMR identify substituent positions (e.g., difluorophenyl splits into doublets). C NMR confirms carbonyl and triazole carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns of the triazole-oxadiazole scaffold .
Q. What biological activities are associated with the 1,2,4-oxadiazole and 1,2,3-triazole motifs in this compound?
Methodological Answer:
- Antimicrobial Activity : The oxadiazole core disrupts bacterial cell membranes, while fluorophenyl groups enhance lipophilicity and target binding. Test via MIC assays against Gram-positive/negative strains .
- Enzyme Inhibition : Triazoles act as metalloenzyme inhibitors (e.g., carbonic anhydrase). Use kinetic assays with UV-Vis spectroscopy to monitor inhibition .
- Cytotoxicity Screening : Evaluate via MTT assays on cancer cell lines (e.g., HepG2). Structure-activity relationships (SARs) can be derived by modifying substituents .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?
Methodological Answer:
- Case Example : If NMR suggests planar geometry but crystallography shows a perpendicular fluorophenyl group:
Q. What strategies optimize the synthesis yield while minimizing byproducts?
Methodological Answer:
- Catalyst Screening : Replace Cu(I) in CuAAC with Ru(II) for regioselective triazole formation, reducing dimerization byproducts .
- Solvent Optimization : Use DMF/DCM mixtures (9:1) for oxadiazole cyclization to enhance solubility and reaction rates .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .
Q. How can computational modeling predict the compound’s reactivity or binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). Focus on hydrogen bonding with oxadiazole and π-π stacking with phenyl groups .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. B3LYP/6-31G(d) basis sets are recommended .
- MD Simulations : Assess stability in aqueous solutions (e.g., using GROMACS) to guide formulation for in vivo studies .
Q. What crystallographic challenges arise in structural determination, and how are they addressed?
Methodological Answer:
- Disorder in Fluorophenyl Groups : Use SHELXL’s PART instruction to model alternative conformations. Restraints on anisotropic displacement parameters improve refinement .
- Twinned Crystals : Apply PLATON’s TWINABS for data integration. For triclinic systems (e.g., P̄1), check for pseudo-merohedral twinning .
- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/water) and use synchrotron radiation for small crystals (<0.1 mm) .
Q. How do electronic effects of fluorine substituents influence the compound’s stability?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine at 2,5-positions on phenyl enhances oxadiazole ring stability by reducing electron density. Monitor via TGA/DSC to assess decomposition temperatures .
- Hydrolytic Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC tracking. Fluorine’s inductive effect resists nucleophilic attack at the triazole C-4 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
